molecular formula C24H21N3 B4075134 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole

Cat. No.: B4075134
M. Wt: 351.4 g/mol
InChI Key: DOFCKEKXFOFHTO-UHFFFAOYSA-N
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Description

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions . Another approach is the use of organocatalysts in a one-pot three-component reaction, which involves the reaction of phthalhydrazide, aldehydes, and indoline-2-one under reflux conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCKEKXFOFHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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